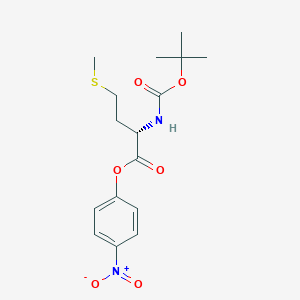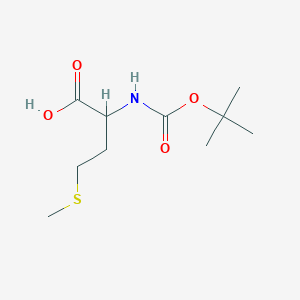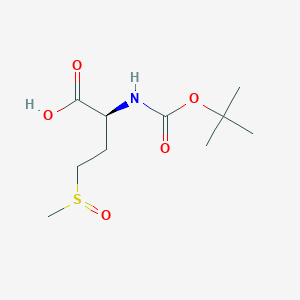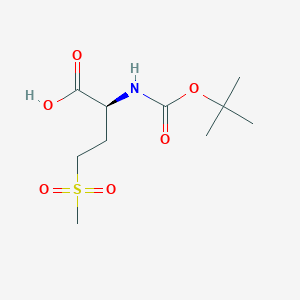
Boc-Glu(OBzl)-OH
作用机制
Boc-Glu(OBzl)-OH 的作用机制主要涉及它在肽合成中作为受保护氨基酸的作用。Boc 基团保护氨基免受不必要的反应,而苄基酯保护侧链羧基。这些保护基团可以在特定条件下选择性去除,从而允许肽的逐步组装 .
生化分析
Biochemical Properties
Boc-Glu(OBzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as an N-terminal protected amino acid in SPPS to introduce glutamate residues into peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is a substrate for vitamin K-dependent carboxylation, which is essential for the post-translational modification of certain proteins . Additionally, this compound is involved in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus 3C protease, demonstrating its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes due to its role in peptide synthesis. The peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptide-based inhibitors synthesized with this compound can modulate the activity of caspases, which are crucial for apoptosis and inflammation . This modulation can lead to changes in cell survival, proliferation, and immune responses. Additionally, the compound’s involvement in the synthesis of peptides that inhibit human rhinovirus 3C protease highlights its potential impact on viral replication and host cell interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into peptides during SPPS. The compound’s benzyl ester group provides protection to the glutamate residue, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group can be removed to yield the desired peptide. This compound’s role as a substrate for vitamin K-dependent carboxylation further illustrates its involvement in post-translational modifications, which are critical for the biological activity of many proteins . Additionally, the synthesized peptides can inhibit enzymes like caspases and human rhinovirus 3C protease by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound retains its activity for several years when stored under optimal conditions . Any degradation products formed over time may impact the quality and yield of the synthesized peptides.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is generally well-tolerated at low to moderate doses, with minimal adverse effects . At high doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. The threshold for these toxic effects can vary depending on the animal model and the route of administration. It is essential to carefully monitor the dosage and administration of this compound in animal studies to avoid any adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as vitamin K-dependent carboxylase, which catalyzes the carboxylation of glutamate residues in proteins . This post-translational modification is crucial for the biological activity of many proteins, including those involved in blood clotting and bone metabolism. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes like caspases and human rhinovirus 3C protease .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting signals . These signals can include specific amino acid sequences or modifications that facilitate the transport of this compound to its intended location. The subcellular localization of this compound can influence its activity and function, particularly in the context of peptide synthesis and enzyme inhibition.
准备方法
合成路线和反应条件
Boc-Glu(OBzl)-OH 是通过 L-谷氨酸的酯化反应合成的。该过程包括用叔丁氧羰基 (Boc) 基团保护氨基,以及用苄基 (OBzl) 基团酯化侧链羧基。反应通常使用二环己基碳二亚胺 (DCC) 作为偶联剂,以及 4-二甲基氨基吡啶 (DMAP) 作为催化剂 .
工业生产方法
在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。该过程涉及使用能够处理大量试剂和溶剂的自动化肽合成仪,确保最终产品的产率和纯度高 .
化学反应分析
反应类型
Boc-Glu(OBzl)-OH 经历几种类型的化学反应,包括:
水解: 酯键可以在酸性或碱性条件下水解,生成相应的羧酸。
常见试剂和条件
水解: 氢氧化钠 (NaOH) 或盐酸 (HCl) 可用于水解。
主要生成物
水解: L-谷氨酸和苄醇。
脱保护: 去除 Boc 和苄基基团后,得到 L-谷氨酸.
科学研究应用
Boc-Glu(OBzl)-OH 在科学研究中被广泛使用,特别是在化学、生物学和医学领域。它的一些应用包括:
肽合成: 用作肽和蛋白质合成中的构建块。
酶抑制剂: 用于合成针对酶(如人类胱天蛋白酶和人类鼻病毒 3C 蛋白酶)的肽类抑制剂.
药物开发: 用于开发新药和治疗剂.
相似化合物的比较
类似化合物
Boc-Glu-OtBu: 谷氨酸的另一种衍生物,带有叔丁酯而不是苄基酯。
Fmoc-Glu(OtBu)-OH: 带有 9-芴甲氧羰基 (Fmoc) 保护基团而不是 Boc 的衍生物.
独特性
Boc-Glu(OBzl)-OH 的独特之处在于其特定的保护基团组合,这些基团在肽合成过程中提供了稳定性和选择性。苄基酯与其他酯相比具有不同的反应性,使其适合特定的合成应用 .
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883495 | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-13-5 | |
| Record name | 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


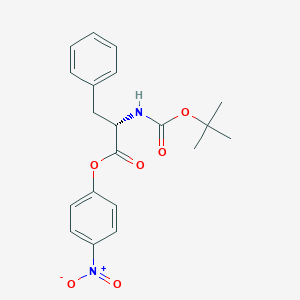
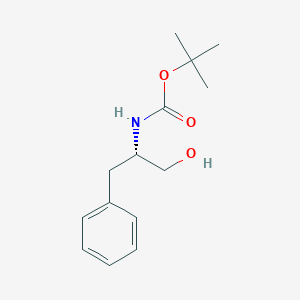
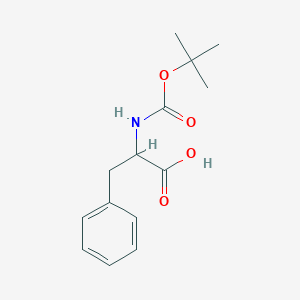

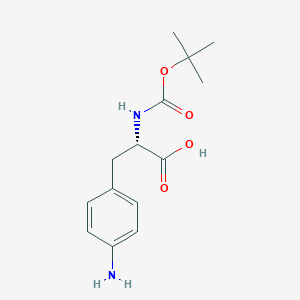
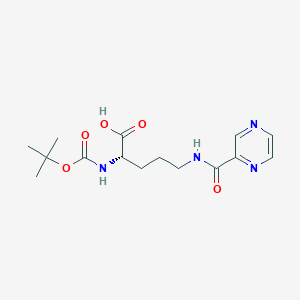
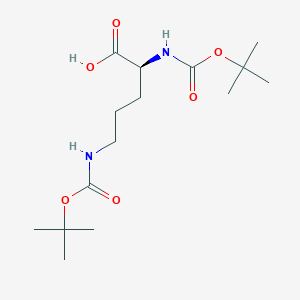

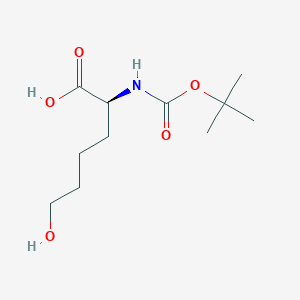
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
